rel-(1S,3R)-BenazeprilHydrochloride

Descripción

rel-(1S,3R)-Benazepril Hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used primarily for hypertension and renal protection. Its empirical formula is C₂₄H₂₈N₂O₅·HCl, with a molecular weight of 460.95 . As a prodrug, it is hydrolyzed in vivo to its active metabolite, benazeprilat, which inhibits ACE, reducing angiotensin II production and aldosterone secretion .

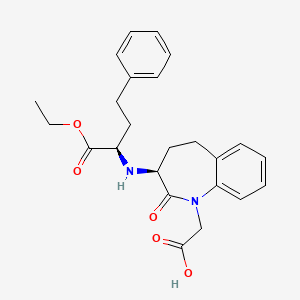

Structure

3D Structure

Propiedades

Número CAS |

86541-76-6 |

|---|---|

Fórmula molecular |

C24H28N2O5 |

Peso molecular |

424.5 g/mol |

Nombre IUPAC |

2-[(3S)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20+/m0/s1 |

Clave InChI |

XPCFTKFZXHTYIP-VQTJNVASSA-N |

SMILES isomérico |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

SMILES canónico |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Reaction Pathway and Intermediate Formation

The synthesis begins with bromobenzoaminocaprolactam (compound I) reacting with potassium phthalimide in N,N-dimethylformamide (DMF) at 100–105°C for 16 hours to form 4,5-dihydro-3-phthalimide-1H-1-benzazepin-2-(3H)-one (compound II). Subsequent bromination with tert-butyl bromoacetate at 0–10°C yields 2,3,4,5-tetrahydro-2-oxo-3-phthalimido-1H-1-benzazepine-1-tert-butyl acetate (compound III).

Deprotection of the phthalimide group using hydrazine hydrate generates 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-tert-butyl acetate (compound IV), which undergoes stereoselective resolution with L-(+)-tartaric acid to isolate the (3S)-enantiomer.

Reductive Amination and Final Crystallization

The key step involves reductive amination of (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate (compound VI) with ethyl 2-oxo-4-phenylbutyrate using sodium cyanoborohydride in ethanol under nitrogen. After 12 hours at 20–25°C, the intermediate is treated with hydrochloric acid to yield benazepril hydrochloride crude product, which is purified via recrystallization in acetone.

Table 1: Reaction Conditions for Classical Synthesis

| Step | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | I + potassium phthalimide | 100–105°C, 16 h, DMF | 85% | 98% |

| 2 | II + tert-butyl bromoacetate | 0–10°C, 3 h | 78% | 95% |

| 5 | VI + ethyl 2-oxo-4-phenylbutyrate | NaBH3CN, 20–25°C, 12 h | 65% | 97% |

| 7 | Crude product + acetone | 5–10°C, 4 h | 72% | 99.5% |

This method, while robust, requires toxic sodium cyanoborohydride and generates hazardous waste.

Dynamic Kinetic Resolution with (S)-Homophenylalanine

Diastereomer Control

A 2020 patent (CN110835319A) describes a dynamic kinetic resolution strategy using (S)-homophenylalanine and 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-tert-butyl acetate (compound 18). Reaction in isopropanol at 60°C for 24 hours achieves a diastereomer ratio (S,S:S,R) of 9:1, significantly enhancing stereoselectivity.

Table 2: Diastereomer Ratios Under Varied Conditions

| Molar Ratio (18:Homophenylalanine) | Solvent | Temperature | Time | S,S:S,R |

|---|---|---|---|---|

| 1:1.0 | Isopropanol | 60°C | 24 h | 7:1 |

| 1:1.2 | Isopropanol | 60°C | 24 h | 9:1 |

| 1:1.5 | Ethanol | 50°C | 30 h | 6:1 |

Advantages Over Classical Routes

This method eliminates toxic reductants and achieves 72% yield after recrystallization. The use of inexpensive isopropanol and minimal byproducts makes it environmentally favorable.

Ugi Multicomponent Reaction with Convertible Isocyanides

Trifluoroethanol-Mediated Synthesis

A 2021 study demonstrated a concise route using an Ugi three-component reaction between (S)-3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, ethyl 2-oxo-4-phenylbutyrate, and convertible isocyanides (1a, 1b) in trifluoroethanol. The reaction completes in 2 hours, followed by trifluoroacetic acid hydrolysis and esterification to yield benazepril hydrochloride in 68% overall yield.

Key Features:

-

Reaction Time: 2 hours (vs. 12–24 hours in classical methods).

-

Atom Economy: 82% (superior to multi-step processes).

Sulfonate Intermediate-Based Synthesis

Avoiding Cyanoborohydrides

CN105061312A discloses a safer route starting from R-α-hydroxy ethyl phenylbutyrate (I) and 4-nitrobenzenesulfonyl chloride. The sulfonate intermediate (III) reacts with (S)-3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one-1-tert-butyl acetate (II) in ethyl acetate, followed by HCl gas treatment to yield 99.5% pure benazepril hydrochloride.

Table 3: Yield and Purity in Sulfonate Route

| Step | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | I + 4-nitrobenzenesulfonyl chloride | 0–5°C, EtOAc | 97% | 97.3% |

| 2 | III + II | 70–80°C, 20 h | 85% | 98% |

| 3 | IV + HCl | 5–10°C, acetone | 72% | 99.5% |

This method avoids NaBH3CN and reduces solvent waste.

Comparative Analysis of Methodologies

Table 4: Method Comparison

Análisis De Reacciones Químicas

Method 1: Dynamic Kinetic Resolution (DKR)

-

Reaction : 3-Bromo-2,3,4,5-tetrahydro-1H-benzazepine-2-ketone-1-tert-butyl acetate reacts with (S)-homophenylalanine under DKR conditions to resolve stereoisomers .

-

Conditions : Chiral catalysts (e.g., cinchona alkaloids) and solvents (e.g., isopropyl acetate) enable selective formation of the desired (1S,3R) configuration .

-

Yield : Achieves diastereomeric purity >99% after recrystallization .

Method 2: Esterification and Hydrochloride Salt Formation

-

Step 1 : Benazepril tert-butyl ester intermediate undergoes hydrolysis in acidic conditions (HCl gas) to form the free acid .

-

Step 2 : Crude product is washed with isopropyl acetate at 10°C to remove impurities .

Metabolic Reactions

rel-(1S,3R)-Benazepril Hydrochloride is a prodrug metabolized to its active form, benazeprilat, via hepatic esterase-mediated hydrolysis :

-

Bioactivation : Cleavage of the ethyl ester group yields the dicarboxylic acid metabolite (benazeprilat), which inhibits ACE .

-

Pharmacokinetics :

Chemical Stability and Stress Reactions

Stability studies under stress conditions reveal degradation pathways without stereoisomerization:

Forced Degradation Studies

-

Conditions Tested : Acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% HO), thermal (80°C), and UV light exposure.

-

Findings :

Table 2: Stability Under Stress Conditions

| Condition | Duration | Degradation (%) | Isomerization Observed? |

|---|---|---|---|

| 0.1M HCl (80°C) | 1 week | 98% | No |

| 0.1M NaOH (80°C) | 6 weeks | 98% | No |

| UV light (254 nm) | 24 hours | 40% | No |

Stereochemical Integrity

HPLC and TLC analyses confirm the (1S,3R) configuration remains stable under stress:

-

HPLC Systems : Chiralcel OD and AGP columns resolve enantiomers (Table 3) .

-

Retention Times : Distinct peaks for S,S (6.9 min) vs. R,R (13.0 min) isomers under optimized conditions .

Table 3: HPLC Retention Times of Benazepril Isomers

| Isomer | Retention Time (min) | Column Used |

|---|---|---|

| S,S | 6.9 | Chiral AGP |

| R,R | 13.0 | Chiral AGP |

| S,R | 15.3 | Chiralcel OD |

Key Reaction Mechanisms

Aplicaciones Científicas De Investigación

rel-(1S,3R)-BenazeprilHydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studying stereoselective reactions and chiral synthesis.

Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.

Medicine: As an ACE inhibitor, it is extensively researched for its therapeutic potential in treating cardiovascular diseases.

Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new pharmaceuticals.

Mecanismo De Acción

The mechanism of action of rel-(1S,3R)-BenazeprilHydrochloride involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme plays a key role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting ACE, the compound reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and decreased blood pressure. The molecular targets include the ACE enzyme and various receptors involved in the RAAS pathway.

Comparación Con Compuestos Similares

Key Pharmacological Properties :

- Antihypertensive Action : In hypertensive rat models, benazepril hydrochloride (0.3–10 mg/kg) demonstrated significant blood pressure reduction, with potency threefold higher than captopril and comparable to enalapril .

- Renal Protection : A three-year clinical trial showed benazepril reduced the risk of renal failure progression by 53% in patients with chronic kidney disease, particularly in glomerulopathies and diabetic nephropathy .

Comparison with Similar Compounds

ACE Inhibitors: Enalapril and Captopril

Key Findings :

Natural Antioxidants: Reynoutria Japonica and Resveratrol

In a study on adriamycin-induced renal injury, benazepril was compared with Reynoutria japonica (Polygonum cuspidatum) and resveratrol:

Key Findings :

- Reynoutria japonica outperformed benazepril in enhancing antioxidant defenses (SOD) and reducing oxidative stress (MDA), likely due to its polyphenol content .

- Benazepril’s ACE inhibition provides distinct renoprotective mechanisms, while natural compounds target oxidative pathways.

Stereochemical Considerations in Related Compounds

- Spirocyclopropane Oxindoles: Diastereodivergent synthesis using chiral catalysts (e.g., Sc(OTf)₃ or Mg(OTf)₂) yields rel-(1R,2S,3R) or rel-(1S,2S,3R) isomers with >95% enantiomeric excess (ee) .

- Monoterpenoid Glycosides: Compounds like rel-(1R,2S,3R,4R)-p-menthane-triol glucoside from Mentha haplocalyx demonstrate stereochemical complexity akin to benazepril, emphasizing the therapeutic relevance of chiral centers .

Actividad Biológica

rel-(1S,3R)-Benazepril Hydrochloride, commonly known as benazepril, is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension and heart failure. This compound is notable for its effectiveness in lowering blood pressure and its favorable pharmacokinetic profile. The biological activity of benazepril is largely attributed to its active metabolite, benazeprilat, which exhibits significantly greater ACE inhibitory activity.

Benazepril functions by inhibiting the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, benazepril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

- Vasodilation : Reduced vascular resistance.

- Decreased Aldosterone Secretion : Lower sodium and water retention, resulting in reduced blood volume and pressure.

Pharmacokinetics

The pharmacokinetic properties of benazepril include:

- Absorption : Approximately 37% of the dose is absorbed after oral administration.

- Metabolism : Rapidly converted to benazeprilat in the liver, reaching peak plasma concentrations within 1-2 hours.

- Protein Binding : High protein binding (about 96.7% for benazepril and 95.3% for benazeprilat).

- Elimination : Primarily renal excretion with an effective half-life of 10-11 hours for benazeprilat .

Clinical Efficacy

In clinical studies, benazepril has demonstrated significant antihypertensive effects:

- Single-Dose Studies : Blood pressure reduction observed within 1 hour, with peak effects occurring between 2 to 4 hours post-dose .

- Long-Term Studies : Sustained blood pressure control over extended periods with minimal side effects.

Table 1: Summary of Clinical Findings

Adverse Effects

The safety profile of benazepril is generally favorable, with common adverse effects including:

- Cough : Occurs in approximately 1.2% of patients.

- Dizziness and Fatigue : Reported by around 3.6% and 2.4% respectively.

- Angioedema : Rare but serious; incidence less than 0.5% .

Table 2: Common Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Cough | 1.2 |

| Dizziness | 3.6 |

| Fatigue | 2.4 |

| Angioedema | <0.5 |

Case Studies

Several case studies have highlighted the clinical effectiveness and safety of benazepril:

- Case Study on Hypertensive Patients : A cohort study involving elderly patients showed that benazepril effectively managed hypertension without significant adverse reactions related to age or renal function .

- Combination Therapy Efficacy : A study examining the combination of amlodipine and benazepril reported a lower incidence of peripheral edema compared to amlodipine alone, emphasizing the synergistic effect of combining these medications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.